molecular formula C6H12O5 B1673964 [2-(2-Hydroxyethoxy)ethoxy]acetic Acid CAS No. 51951-04-3

[2-(2-Hydroxyethoxy)ethoxy]acetic Acid

Cat. No.: B1673964
CAS No.: 51951-04-3
M. Wt: 164.16 g/mol
InChI Key: PRBXPAHXMGDVNQ-UHFFFAOYSA-N
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Description

“[2-(2-Hydroxyethoxy)ethoxy]acetic Acid”, also known as β-hydroxyethoxyacetic acid, is the main urinary metabolite of 1,4-Dioxane . It is a reliable and sensitive short-term biomarker in urine .


Synthesis Analysis

The synthesis of “this compound” involves the use of polymeric PEG-based chains in bioconjugates . The attachment of this linker moiety to various molecules has been described in numerous reviews .


Molecular Structure Analysis

The molecular formula of “this compound” is C6H12O5 . Its average mass is 164.156 Da and its monoisotopic mass is 164.068466 Da .


Chemical Reactions Analysis

“this compound” is used in the development of chemically modified peptide nucleic acid (PNA) as a probe for qualitative and quantitative detection of DNA . It is also used in the preparation and studies of the biological activities of kappa agonist CovX-bodies .


Physical and Chemical Properties Analysis

“this compound” is a transparent liquid . It has a density of 1.161 g/mL at 25 °C . Its pKa is predicted to be 3.39±0.10 .

Scientific Research Applications

Role in Antioxidant Activity and Reactive Oxygen Species Generation

Hydroxycinnamic acids (HCAs), which share structural similarities with [2-(2-Hydroxyethoxy)ethoxy]acetic acid, exhibit significant antioxidant properties. The structure-activity relationships (SARs) of these compounds suggest that modifications to the aromatic ring and carboxylic function can enhance their antioxidant effectiveness. This is critical for the management of oxidative stress-related diseases (Razzaghi-Asl et al., 2013). Extracellularly secreted plant peroxidases, involved in the generation of reactive oxygen species (ROS), also hint at the potential biochemical roles of similar compounds in plant defense and growth induction (Kawano, 2003).

Biotechnological and Industrial Applications

The biotechnological routes based on lactic acid production from biomass highlight the importance of hydroxycarboxylic acids in producing valuable chemicals such as pyruvic acid, acrylic acid, and lactate ester. This underscores the potential of this compound and its analogues in green chemistry and as feedstock for the synthesis of biodegradable polymers and other chemicals (Gao, Ma, & Xu, 2011).

Environmental and Health Implications

Studies on the environmental fate of alkylphenols and alkylphenol ethoxylates, including their biodegradation and potential endocrine-disrupting effects, provide a context for assessing the environmental behavior and impact of structurally related compounds like this compound. Understanding these aspects is crucial for evaluating the safety and ecological compatibility of chemicals derived from or related to this compound (Ying, Williams, & Kookana, 2002).

Mechanism of Action

Target of Action

Hydroxy-PEG2-CH2CO2H, also known as [2-(2-Hydroxyethoxy)ethoxy]acetic Acid, HO-PEG2-CH2COOH, or Hydroxy-PEG2-CH2COOH, is a PEG-based linker . The primary targets of this compound are primary amine groups . These groups are prevalent in biological systems, particularly in proteins, where they play crucial roles in protein structure and function.

Mode of Action

The terminal carboxylic acid of Hydroxy-PEG2-CH2CO2H can react with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond . This reaction allows the compound to link to other molecules, particularly proteins, through the formation of these bonds.

Biochemical Pathways

The exact biochemical pathways affected by Hydroxy-PEG2-CH2CO2H are dependent on the specific molecules it is linked to. The hydrophilic peg spacer in the compound increases solubility in aqueous media , which can influence the distribution and interaction of the linked molecules within biological systems.

Pharmacokinetics

The ADME properties of Hydroxy-PEG2-CH2CO2H are largely influenced by the molecules it is linked to. The hydrophilic peg spacer can enhance the solubility of the compound in aqueous media , potentially improving its bioavailability.

Result of Action

The result of Hydroxy-PEG2-CH2CO2H’s action is the formation of a stable amide bond with primary amine groups . This allows the compound to link to other molecules, particularly proteins, altering their properties and potentially their function within biological systems.

Action Environment

The action of Hydroxy-PEG2-CH2CO2H can be influenced by various environmental factors. For instance, the presence of activators such as EDC or HATU is necessary for the compound to form a stable amide bond with primary amine groups . Additionally, the pH and temperature of the environment can impact the efficiency of this reaction.

Safety and Hazards

“[2-(2-Hydroxyethoxy)ethoxy]acetic Acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system . It should be kept away from open flames, hot surfaces, and sources of ignition . Precautionary measures against static discharge should be taken .

Future Directions

“[2-(2-Hydroxyethoxy)ethoxy]acetic Acid” is currently being used in the development of chemically modified peptide nucleic acid (PNA) as a probe for qualitative and quantitative detection of DNA . It is also used in the preparation and studies of the biological activities of kappa agonist CovX-bodies . The future directions of this compound could involve further exploration of these applications and potentially discovering new ones.

Biochemical Analysis

Biochemical Properties

[2-(2-Hydroxyethoxy)ethoxy]acetic acid plays a crucial role in biochemical reactions, particularly as a metabolite in the oxidation pathway of 1,4-Dioxane. The compound is formed through the action of cytochrome P450 monooxygenase enzymes, which oxidize 1,4-Dioxane to this compound . This interaction highlights the compound’s involvement in detoxification processes and its importance in monitoring environmental and occupational exposure to 1,4-Dioxane.

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can induce oxidative stress and disrupt normal cellular functions, leading to potential cytotoxic effects . These impacts underscore the importance of understanding the cellular mechanisms affected by this compound.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The compound’s ability to form stable complexes with proteins and enzymes under acidic conditions suggests a mechanism involving the modulation of enzyme activity and subsequent changes in gene expression . This mechanism is critical for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under acidic conditions but may degrade under neutral or basic conditions . Long-term studies have shown that prolonged exposure to this compound can lead to persistent alterations in cellular function, including changes in metabolic activity and gene expression . These findings highlight the importance of monitoring the temporal stability and effects of the compound in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can induce significant toxic effects . Studies have reported threshold effects, where a certain dosage level leads to observable changes in cellular and metabolic functions. Additionally, high doses of this compound can result in adverse effects, including oxidative stress and cytotoxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily as a metabolite of 1,4-Dioxane. The compound is rapidly excreted in urine, indicating its role in detoxification processes . Enzymes such as cytochrome P450 monooxygenase are involved in its formation, and the compound’s presence in metabolic pathways highlights its significance in monitoring exposure to environmental toxins .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues are influenced by these interactions, which are crucial for understanding its distribution and potential effects on cellular function .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms are essential for understanding how this compound exerts its effects at the cellular level and its potential therapeutic applications .

Properties

IUPAC Name

2-[2-(2-hydroxyethoxy)ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c7-1-2-10-3-4-11-5-6(8)9/h7H,1-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRBXPAHXMGDVNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51951-04-3
Record name 2-[2-(2-hydroxyethoxy)ethoxy]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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